1,3-Bis(bromomethyl)benzene chemical properties
1,3-Bis(bromomethyl)benzene chemical properties
An In-depth Technical Guide to the Chemical Properties of 1,3-Bis(bromomethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Bis(bromomethyl)benzene, also known as α,α'-dibromo-m-xylene, is a halogenated aromatic compound with significant applications in organic synthesis and materials science. Its bifunctional nature, owing to the two reactive bromomethyl groups in a meta-position on the benzene (B151609) ring, makes it a versatile building block for a wide array of complex molecules. This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety considerations, tailored for professionals in research and development.
Core Chemical Properties
1,3-Bis(bromomethyl)benzene is a white to pale yellow solid at room temperature.[1] It is characterized by its high reactivity, particularly in nucleophilic substitution reactions, where the bromine atoms serve as excellent leaving groups.[2]
Physicochemical Data
The fundamental physicochemical properties of 1,3-Bis(bromomethyl)benzene are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₈Br₂ | [2][3][4] |
| Molecular Weight | 263.96 g/mol | [1][2][3] |
| CAS Number | 626-15-3 | [2][3] |
| Appearance | White to pale yellow solid/crystalline powder | [1][5] |
| Melting Point | 74-77 °C | [1][3][6] |
| Boiling Point | 135-140 °C at 20 mmHg | [3][7] |
| Density | 1.778 g/cm³ | [3] |
| Solubility | Insoluble in water | [7][8] |
| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C (Predicted) | [3] |
| Refractive Index | 1.611 | [3] |
| LogP | 3.476 | [3] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of 1,3-Bis(bromomethyl)benzene.
| Spectrum Type | Data | Reference(s) |
| ¹H NMR | (90 MHz, CDCl₃): δ 7.43 (m, 1H, Ar-H), 7.33 (m, 3H, Ar-H), 4.48 (s, 4H, -CH₂Br) | [9][10] |
| ¹³C NMR | (CDCl₃): δ 138.4 (C-1,3), 129.6 (C-2), 129.3 (C-5), 129.1 (C-4,6), 33.0 (-CH₂Br) | [9] |
| IR (KBr) | Key Peaks (cm⁻¹): 1486 (w), 1436 (vs), 1210 (vs), 1163 (s), 898 (w), 798 (s) | [9] |
| Mass Spec | Top Peaks (m/z): 104, 183, 185 | [4] |
Synthesis and Reactivity
The primary route for synthesizing 1,3-Bis(bromomethyl)benzene is through the radical bromination of m-xylene (B151644).[2] This compound's utility stems from its two reactive benzylic bromide functional groups.
Caption: Synthesis of 1,3-Bis(bromomethyl)benzene via radical bromination.
The bromine atoms are excellent leaving groups, making the benzylic carbons highly susceptible to nucleophilic substitution. This allows the compound to act as a versatile linker and building block in the synthesis of more complex molecules, including macrocycles, polymers, and pharmaceutical intermediates.[1][2]
Caption: General reactivity in nucleophilic substitution reactions.
Experimental Protocols
Synthesis of 1,3-Bis(bromomethyl)benzene via Radical Bromination of m-Xylene
This protocol is adapted from established methods for the bromination of xylenes.[11]
Materials:
-
m-Xylene (0.2 mole)
-
N-Bromosuccinimide (NBS) (0.42 mole)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (catalytic amount)
-
Carbon tetrachloride (CCl₄), dry
-
Ice-water
-
Saturated sodium bicarbonate solution, ice-cold
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Chloroform (B151607) or other suitable recrystallization solvent
Equipment:
-
Two-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel (optional, for liquid bromine addition)
-
Heating mantle
-
500-watt photolamp (for initiation)
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A two-necked flask is charged with m-xylene (0.2 mole), NBS (0.42 mole), a catalytic amount of BPO, and dry carbon tetrachloride. The flask is fitted with a reflux condenser and a magnetic stirrer.
-
Initiation: The mixture is heated to reflux while being irradiated with a 500-watt photolamp to initiate the radical reaction.
-
Reaction Monitoring: The reaction is monitored by TLC or GC to track the consumption of the starting material and the formation of the product. The reaction typically takes 2-10 hours.[11] The reaction is complete when the denser succinimide (B58015) byproduct forms a distinct layer.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the succinimide is removed by filtration.
-
Aqueous Washing: The filtrate is transferred to a separatory funnel and washed sequentially with ice-water, ice-cold saturated sodium bicarbonate solution, and again with ice-water to remove any remaining acidic byproducts.[11]
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[11]
-
Purification: The crude residue is purified by recrystallization from a suitable solvent like chloroform to yield pure 1,3-bis(bromomethyl)benzene as a white solid.[11]
Caption: Workflow for synthesis and purification of 1,3-Bis(bromomethyl)benzene.
Safety and Handling
1,3-Bis(bromomethyl)benzene is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazard Classification: It is classified as "Danger" and is fatal if inhaled (H330) and causes severe skin burns and eye damage (H314).[2][4] It is also a lachrymator (tear-producing agent).[5]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat. All manipulations should be performed in a certified chemical fume hood.[12][13]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][12] It should be kept in a dark place and protected from light and moisture.[2][12]
-
Incompatibilities: Incompatible with strong oxidizing agents, acids, bases, and alcohols.[12][13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]
Applications in Research and Development
The unique structure of 1,3-Bis(bromomethyl)benzene makes it a valuable intermediate in several areas:
-
Pharmaceutical Synthesis: It serves as a scaffold or linker for creating complex molecular architectures found in drug candidates.[1]
-
Material Science: Used in the synthesis of polymers and macrocyclic compounds, such as cyclophanes, which can act as molecular cages or receptors.[2]
-
Organometallic Chemistry: It has been utilized in the preparation of novel dinuclear half-titanocenes.[7][8]
-
Supramolecular Chemistry: Its ability to form rigid bridges between molecular units is exploited in the construction of supramolecular assemblies.[2]
References
- 1. nbinno.com [nbinno.com]
- 2. 1,3-Bis(bromomethyl)benzene|CAS 626-15-3 [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Benzene, 1,3-bis(bromomethyl)- | C8H8Br2 | CID 69373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 1,3-Bis(bromomethyl)benzene | 626-15-3 [smolecule.com]
- 6. 1,3-bis(bromomethyl)benzene [stenutz.eu]
- 7. 1,3-Bis(bromomethyl)benzene | 626-15-3 [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. rsc.org [rsc.org]
- 10. 1,3-Bis(bromomethyl)benzene(626-15-3) 1H NMR [m.chemicalbook.com]
- 11. prepchem.com [prepchem.com]
- 12. fishersci.com [fishersci.com]
- 13. synquestlabs.com [synquestlabs.com]
